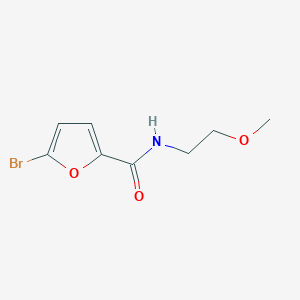

5-bromo-N-(2-methoxyethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(2-methoxyethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3/c1-12-5-4-10-8(11)6-2-3-7(9)13-6/h2-3H,4-5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOMADXUGQUNOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=C(O1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366463 |

Source

|

| Record name | 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545427-40-5 |

Source

|

| Record name | 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-bromo-N-(2-methoxyethyl)furan-2-carboxamide chemical properties

An In-Depth Technical Guide to 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide: Properties, Synthesis, and Potential Applications

Authored by: A Senior Application Scientist

Disclaimer: The following guide on 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide is a scientifically-informed overview constructed from available data on analogous furan-2-carboxamide derivatives. As of the date of this publication, specific experimental data for this exact molecule is not extensively available in public literature. Therefore, the properties and protocols described herein are based on established chemical principles and data from closely related compounds. This document is intended for research and development professionals and should be used as a directional guide.

Introduction: The Furan-2-Carboxamide Scaffold in Drug Discovery

The furan-2-carboxamide moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3] These structures are of significant interest to researchers due to their versatile chemical nature, which allows for diverse functionalization and the exploration of vast chemical spaces. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4] The incorporation of a bromine atom at the 5-position of the furan ring and an N-(2-methoxyethyl) group on the carboxamide introduces specific electronic and steric features that can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide, offering insights into its chemical properties, a proposed synthetic route, and its potential applications in the field of drug development.

PART 1: Core Chemical and Physical Properties (Predicted)

Given the absence of specific experimental data for 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide, the following properties have been calculated or inferred based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C8H10BrNO3 | Calculation |

| Molecular Weight | 248.07 g/mol | Calculation |

| CAS Number | Not Assigned | Literature Search |

| Appearance | Likely a white to off-white solid | Analogy to similar furan-2-carboxamides[5] |

| Melting Point | Expected to be in the range of 100-200 °C | Analogy to similar furan-2-carboxamides |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols; limited solubility in water. | General characteristics of similar organic molecules |

| LogP (Predicted) | ~1.5 - 2.5 | Estimation based on structure |

PART 2: Synthesis and Purification

The synthesis of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide can be logically approached through the coupling of a 5-bromofuroic acid derivative with 2-methoxyethylamine. This standard amidation reaction is a cornerstone of medicinal chemistry due to its reliability and high yield.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available 5-bromo-2-furoic acid.

Caption: Proposed two-step synthesis of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide.

Detailed Experimental Protocol

Materials:

-

5-bromo-2-furoic acid

-

1,1'-Carbonyldiimidazole (CDI) or Thionyl chloride (SOCl₂)

-

2-methoxyethylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Step 1: Activation of 5-bromo-2-furoic acid

-

To a solution of 5-bromo-2-furoic acid (1.0 eq) in anhydrous THF (0.2 M), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of the acyl imidazole intermediate can be monitored by TLC or the cessation of CO₂ evolution. This method is adapted from similar amide coupling reactions.[5][6]

Step 2: Amide Bond Formation

-

To the solution containing the activated acyl imidazole, add 2-methoxyethylamine (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide as a solid.

PART 3: Spectroscopic Characterization (Anticipated)

The structural confirmation of the synthesized 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide would rely on a combination of spectroscopic techniques. The expected spectral data, based on the analysis of similar structures, are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The furan ring protons would appear as two doublets in the aromatic region (δ 6.5-7.5 ppm).

-

The methylene protons of the 2-methoxyethyl group adjacent to the nitrogen would likely be a triplet or a quartet around δ 3.5-3.8 ppm.

-

The methylene protons adjacent to the methoxy group would appear as a triplet around δ 3.4-3.6 ppm.

-

The methoxy group protons would be a singlet around δ 3.3 ppm.

-

The amide proton (N-H) would likely appear as a broad singlet or triplet between δ 7.0-8.5 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The carbonyl carbon of the amide would be observed in the range of δ 155-165 ppm.

-

The furan ring carbons would appear in the aromatic region (δ 110-150 ppm), with the carbon bearing the bromine atom being significantly shielded.

-

The carbons of the 2-methoxyethyl group would be in the aliphatic region (δ 40-70 ppm).

-

-

IR (Infrared) Spectroscopy:

-

A characteristic N-H stretching vibration is expected around 3300-3400 cm⁻¹.

-

A strong C=O stretching vibration of the amide group should be present around 1640-1680 cm⁻¹.

-

C-O-C stretching of the furan ring and the ether linkage would be observed in the 1000-1300 cm⁻¹ region.

-

A C-Br stretching vibration may be observed in the lower frequency region (500-600 cm⁻¹).

-

-

MS (Mass Spectrometry):

-

The mass spectrum should show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of approximately equal intensity, which is characteristic of a compound containing one bromine atom. The expected m/z for the molecular ion would be around 247 and 249.

-

PART 4: Potential Biological Activity and Applications

While the specific biological activity of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide has not been reported, the furan-2-carboxamide scaffold is a well-established pharmacophore with diverse biological activities.

Potential Therapeutic Areas

Caption: Potential therapeutic applications of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide based on its structural class.

-

Antimicrobial Agents: Numerous furan-2-carboxamide derivatives have shown potent activity against a range of bacteria and fungi.[3][4][5] The title compound could potentially act as an inhibitor of bacterial growth or biofilm formation.

-

Anticancer Therapeutics: The furan scaffold is present in several anticancer agents.[4] Research into related molecules suggests that they can induce apoptosis in cancer cells, making this a promising area for investigation.

-

Anti-inflammatory Drugs: Some furan derivatives have demonstrated anti-inflammatory properties, suggesting a potential role in treating inflammatory diseases.

-

Antiviral Compounds: Certain heterocyclic carboxamides have been identified as potent antiviral agents, including against norovirus.[7]

The N-(2-methoxyethyl) side chain can enhance solubility and provide additional hydrogen bonding opportunities, which may positively influence the compound's interaction with biological targets.

PART 5: Safety and Handling

As with any novel chemical compound, 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

A full safety data sheet (SDS) should be developed based on experimental data once the compound is synthesized and characterized.

References

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. [Link]

-

Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. ResearchGate. [Link]

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]

-

Furan: A Promising Scaffold for Biological Activity. Nivrutti. [Link]

-

Synthesis and Biological Activity of Furan Derivatives. Semantic Scholar. [Link]

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]

- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

5-bromo-N-(2-methoxyethyl)furan-2-carboxamide structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide

Abstract

The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical synthesis, drug discovery, and quality control. For novel compounds like 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide, a multi-technique analytical approach is not merely confirmatory but essential for establishing an unambiguous structural identity. This guide provides a comprehensive, field-proven framework for the complete structure elucidation of this target molecule. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry, NMR Spectroscopy, and Infrared Spectroscopy creates a self-validating system for structural verification. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and logical workflow for characterizing novel small molecules.

Introduction: The Imperative for Structural Verification

In the landscape of pharmaceutical development and fine chemical synthesis, absolute certainty of a molecule's structure is paramount. 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide, a substituted furan derivative, presents a unique combination of functional groups—a halogenated aromatic heterocycle, a secondary amide, and an ether linkage—each requiring specific analytical interrogation. The process of structure elucidation serves several critical functions:

-

Confirmation of Synthesis: It validates that the intended chemical transformation has occurred.

-

Impurity Profiling: Understanding the structure of the primary compound is the first step in identifying and characterizing related substances, by-products, or degradants, a key requirement for regulatory compliance.[1][2][3]

-

Structure-Activity Relationship (SAR) Studies: Precise structural knowledge is fundamental to understanding how a molecule interacts with biological systems.

This guide details the integrated analytical workflow to confirm the identity and structure of the target molecule.

Molecular & Synthesis Overview

A foundational understanding of the molecule's composition and a plausible synthetic route informs the entire analytical strategy.

Compound Profile

-

Systematic Name: 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide

-

Molecular Formula: C₈H₁₀BrNO₃

-

Molecular Weight: 248.08 g/mol

-

Key Functional Groups:

-

Brominated Furan Ring (Aromatic Heterocycle)

-

Secondary Amide (-C(=O)NH-)

-

Ether (-O-CH₃)

-

Plausible Synthetic Pathway: Amide Coupling

The most direct synthesis involves the coupling of 5-bromo-2-furoic acid with 2-methoxyethanamine. This is typically achieved by activating the carboxylic acid to facilitate nucleophilic attack by the amine.

Caption: Plausible synthesis via activation and amide coupling.

This synthetic context is crucial as it helps anticipate potential impurities, such as unreacted starting materials or side-products from the coupling agent.

The Analytical Workflow: An Integrated Spectroscopic Approach

No single technique can provide absolute structural proof. Instead, we construct a logical sequence of experiments where the output of one method informs and is validated by the next.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): The First Proof Point

Causality: MS is the initial and most direct method to confirm the molecular weight and elemental formula. For this specific molecule, the presence of a bromine atom provides an unmistakable isotopic signature, serving as a powerful diagnostic tool.[4]

Experimental Protocol:

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a Q-ToF, equipped with an electrospray ionization (ESI) source.

-

Analysis Mode: Operate in positive ion mode to generate the protonated molecular ion, [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

Expected Data & Interpretation:

| Ion | Calculated m/z (C₈H₁₁⁷⁹BrNO₃) | Calculated m/z (C₈H₁₁⁸¹BrNO₃) | Expected Ratio | Interpretation |

| [M+H]⁺ | 247.9971 | 249.9951 | ~1:1 | Confirms the molecular formula and the presence of a single bromine atom. The near-equal intensity of the M and M+2 peaks is characteristic of bromine's natural isotopic abundance (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%).[5][6] |

| [M-OCH₃]⁺ | 216.9710 | 218.9690 | ~1:1 | Fragmentation showing the loss of a methoxy group. |

| [C₅H₂BrO-C=O]⁺ | 189.9236 | 191.9216 | ~1:1 | Fragmentation from cleavage of the amide C-N bond, confirming the 5-bromofuroyl moiety. |

The HRMS data provides the elemental composition with high accuracy, while the isotopic pattern unequivocally confirms the presence and number of bromine atoms.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the primary functional groups within the molecule by detecting their characteristic vibrational frequencies. It serves as a quick verification that the key structural motifs (amide, ether, aromatic ring) are present.

Experimental Protocol:

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 500 cm⁻¹.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3300 | Medium, Sharp | N-H Stretch | Secondary Amide |

| ~2950-2850 | Medium-Strong | C-H Stretch | Aliphatic CH₂ and CH₃ groups |

| ~1660 | Strong | C=O Stretch (Amide I) | Secondary Amide Carbonyl. The frequency is lowered due to resonance.[7] |

| ~1550 | Medium | N-H Bend (Amide II) | Secondary Amide |

| ~1120 | Strong | C-O-C Stretch | Ether linkage in the methoxyethyl side chain.[8][9] |

| ~1020 | Strong | C-O-C Stretch | Furan ring ether |

| ~600 | Medium | C-Br Stretch | Carbon-Bromine bond on the furan ring.[10] |

The presence of strong absorptions for the N-H stretch, Amide I and II bands, and the C-O-C ether stretch provides compelling evidence for the proposed structure's core components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Causality: NMR is the most powerful technique for elucidating the complete carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of every atom and confirms their connectivity.

Experimental Protocol:

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. (DMSO is often preferred for amides as it slows the exchange of the N-H proton, resulting in a sharper signal).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

1D: Standard ¹H and ¹³C{¹H} acquisitions.

-

2D: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

-

Expected Data & Interpretation:

¹H NMR Data (Predicted, 400 MHz, DMSO-d₆)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | Assignment |

| H-a | ~8.50 | t | 1H | ~5.5 | N-H |

| H-b | ~7.35 | d | 1H | ~3.5 | Furan H-3 |

| H-c | ~6.80 | d | 1H | ~3.5 | Furan H-4 |

| H-d | ~3.50 | t | 2H | ~6.0 | -O-CH₂ -CH₂-NH- |

| H-e | ~3.40 | q | 2H | ~5.8 | -O-CH₂-CH₂ -NH- |

| H-f | ~3.25 | s | 3H | - | -O-CH₃ |

-

Interpretation: The two doublets (H-b, H-c) with a small coupling constant (~3.5 Hz) are characteristic of adjacent protons on a furan ring.[11] The triplet for the amide proton (H-a) indicates coupling to the adjacent CH₂ group (H-e). The singlet (H-f) is the methoxy group, and the two coupled signals (H-d, H-e) represent the ethyl bridge.

¹³C NMR Data (Predicted, 100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | Amide C =O |

| ~148.0 | Furan C -2 (attached to C=O) |

| ~122.0 | Furan C -5 (attached to Br) |

| ~118.0 | Furan C -3 |

| ~115.0 | Furan C -4 |

| ~70.0 | -O-C H₂- |

| ~58.0 | -O-C H₃ |

| ~39.0 | -C H₂-NH- |

-

Interpretation: The carbonyl carbon is significantly downfield. The furan carbons show distinct chemical shifts, with the carbon attached to bromine being shifted by the halogen's electronic effect. The aliphatic carbons of the side chain appear in the expected upfield region.[12]

2D NMR: Connecting the Fragments

The 2D NMR data provides the final, unambiguous proof of connectivity.

Caption: Key 2D NMR correlations confirming connectivity.

-

COSY: Confirms the H-b/H-c coupling on the furan ring and the H-d/H-e/H-a coupling along the side chain.

-

HSQC: Directly maps each proton signal to its attached carbon signal (e.g., H-b to C-3, H-f to the OCH₃ carbon).

-

HMBC (Crucial Connections): This experiment is the final arbiter of the overall structure. Key expected correlations include:

-

From the amide proton (H-a) to the carbonyl carbon and to furan C-2 . This definitively links the side chain to the furoyl group.

-

From the furan proton H-3 (H-b) to furan C-2, C-4, and C-5 , confirming the substitution pattern on the ring.

-

From the methoxy protons (H-f) to the adjacent CH₂ carbon (C-d) , confirming the methoxyethyl unit.

-

Ultimate Confirmation: Single-Crystal X-ray Crystallography

While the spectroscopic data provides overwhelming evidence, single-crystal X-ray crystallography offers the "gold standard" for absolute structure proof.[13][14] If a high-quality single crystal of the compound can be grown, this technique can determine the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and conformational details.[15] This method is particularly valuable for resolving any stereochemical ambiguities, though none are present in this achiral molecule.

Conclusion: A Self-Validating Structural Dossier

The structure elucidation of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide is achieved not by a single measurement, but by the convergence of evidence from a suite of orthogonal analytical techniques.

-

MS establishes the correct molecular formula and confirms the presence of bromine.

-

IR verifies the existence of the required functional groups (amide, ether).

-

NMR , through a combination of 1D and 2D experiments, provides an unambiguous map of the atomic framework and connectivity.

Each piece of data cross-validates the others, creating a robust and defensible structural assignment. This systematic approach ensures the highest level of scientific integrity and is an indispensable component of modern chemical research and development.

References

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved January 23, 2026, from [Link]

-

5-Bromo-2-furanecarboxylic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

N-(2,2-Diphenylethyl)furan-2-carboxamide. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. (2019, June 9). MDPI. Retrieved January 23, 2026, from [Link]

-

Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online. Retrieved January 23, 2026, from [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020, January 1). Spectroscopy Online. Retrieved January 23, 2026, from [Link]

-

5-bromo-N-methoxy-N-methylfuran-3-carboxamide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Analytical advances in pharmaceutical impurity profiling. (2016, May 25). PubMed. Retrieved January 23, 2026, from [Link]

-

Structure of Furan natural derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. Retrieved January 23, 2026, from [Link]

-

5-bromo-n-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Synthesis, spectroscopic analysis and crystal structure of... (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. Retrieved January 23, 2026, from [Link]

-

NMR Spectroscopy. (n.d.). Michigan State University Chemistry. Retrieved January 23, 2026, from [Link]

-

FTIR spectra of amides. (2023, March 16). YouTube. Retrieved January 23, 2026, from [Link]

-

X-Ray Crystallography of Chemical Compounds. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Methyl 5-bromofuran-2-carboxylate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved January 23, 2026, from [Link]

-

mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved January 23, 2026, from [Link]

-

Method Development for Drug Impurity Profiling: Part 1. (n.d.). LCGC International. Retrieved January 23, 2026, from [Link]

-

Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. (2024, January 6). Reddit. Retrieved January 23, 2026, from [Link]

-

Synthesis and spectroscopic characterization of 2-furancarbothioamide... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. Retrieved January 23, 2026, from [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.

-

Reaction of Substituted Furan-2-carboxaldehydes... (2025, October 16). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Impurity Profiling in different analytical techniques. (2024, February 2). IJNRD. Retrieved January 23, 2026, from [Link]

-

Small molecule crystallography. (n.d.). Excillum. Retrieved January 23, 2026, from [Link]

-

Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde... (2025, August 9). ResearchGate. Retrieved January 23, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Mass Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved January 23, 2026, from [Link]

-

Hydration and Conformation of 2‑Ethylfuran Explored by Microwave Spectroscopy. (2025, May 14). PMC. Retrieved January 23, 2026, from [Link]

-

Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids... (n.d.). Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]

-

Synthesis of Furan Derivatives Condensed with Carbohydrates. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Furan. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

18.8 Spectroscopy of Ethers. (n.d.). OpenStax. Retrieved January 23, 2026, from [Link]

-

From Powders to Single Crystals... (2022, May 16). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Structure: Molecular formula= C4H4O... (n.d.). SlideShare. Retrieved January 23, 2026, from [Link]

Sources

- 1. biotech-spain.com [biotech-spain.com]

- 2. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide, a molecule of interest within the broader class of bioactive furan derivatives. While a specific CAS number for this compound is not readily found in public databases, suggesting its status as a potentially novel or less-documented entity, this guide extrapolates from established chemical principles and the known pharmacology of related structures to offer a scientifically grounded exploration of its synthesis, key characteristics, and prospective applications in drug discovery. We will delve into a proposed synthetic route, discuss the rationale behind the methodological choices, and explore the potential biological significance conferred by its constituent chemical moieties.

Introduction: The Furan-2-Carboxamide Scaffold in Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle that serves as a versatile scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The furan nucleus is considered a "privileged" structure, capable of mimicking phenyl rings while offering a different hydrophilic-lipophilic balance, which can be advantageous for modulating pharmacokinetic properties.[2]

The carboxamide functional group (-CO-NH-) is another cornerstone of many pharmaceutical agents, prized for its hydrolytic stability and ability to participate in hydrogen bonding interactions with biological targets.[4] The combination of these two motifs in the furan-2-carboxamide core creates a molecular framework with significant potential for the development of novel therapeutic agents.

This guide focuses on a specific derivative, 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide, dissecting the potential contributions of each of its components:

-

The Furan-2-carboxamide Core: Provides the fundamental scaffold for biological activity.

-

The 5-bromo Substituent: Halogenation, particularly bromination, is a common strategy in drug design to enhance potency, modulate metabolic stability, and introduce specific intermolecular interactions, such as halogen bonding.

-

The N-(2-methoxyethyl) Group: This side chain can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic profile.

Proposed Synthesis of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide

The synthesis of N-substituted furan-2-carboxamides is typically achieved through the coupling of a furan-2-carboxylic acid derivative with a primary or secondary amine.[4] A reliable and widely used approach involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine. Below is a detailed, step-by-step protocol for a plausible synthesis of the target compound.

Overall Reaction Scheme

Caption: Proposed two-step synthesis of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide.

Experimental Protocol

Step 1: Synthesis of 5-bromo-2-furoyl chloride

-

Reagents and Materials:

-

5-bromofuran-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To a round-bottom flask charged with 5-bromofuran-2-carboxylic acid, add an excess of thionyl chloride in anhydrous toluene.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 5-bromo-2-furoyl chloride. This intermediate is often used in the next step without further purification.

-

Causality Behind Experimental Choices:

-

Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The byproducts, HCl and SO₂, are gaseous, which drives the reaction to completion.[5]

-

Toluene is used as a solvent to facilitate the reaction and control the temperature.

-

The reaction is performed under reflux to ensure it proceeds at a reasonable rate.

Step 2: Synthesis of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide

-

Reagents and Materials:

-

5-bromo-2-furoyl chloride (from Step 1)

-

2-methoxyethylamine

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Dichloromethane (DCM, anhydrous)

-

Separatory funnel

-

Standard workup and purification reagents (e.g., dilute HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the crude 5-bromo-2-furoyl chloride in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.

-

In a separate flask, dissolve 2-methoxyethylamine and triethylamine (approximately 1.1 equivalents) in anhydrous DCM.

-

Add the amine solution dropwise to the cooled acid chloride solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until completion (monitored by TLC).

-

Upon completion, wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final compound, 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide.

-

Causality Behind Experimental Choices:

-

The reaction is conducted in an inert and anhydrous environment to prevent the hydrolysis of the reactive acid chloride.

-

An ice bath is used initially to control the exothermic reaction between the acid chloride and the amine.

-

Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[6]

-

The aqueous workup is essential to remove unreacted starting materials, the base, and salts.

-

Column chromatography is a standard method for purifying organic compounds.

Alternative Synthetic Approaches

While the acid chloride method is robust, other amide coupling strategies could also be employed. These include the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[4][7] These methods avoid the need to generate the often harsh acid chloride and can be advantageous for more sensitive substrates.

Physicochemical Properties and Characterization

The following table summarizes the predicted and expected physicochemical properties of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide.

| Property | Predicted/Expected Value | Notes |

| Molecular Formula | C₈H₁₀BrNO₃ | |

| Molecular Weight | 248.07 g/mol | |

| Appearance | Likely a white to off-white solid | Based on similar known compounds. |

| Solubility | Expected to be soluble in common organic solvents like DCM, ethyl acetate, and methanol. | |

| ¹H NMR | Characteristic peaks for the furan ring protons, the methylene groups of the ethyl chain, and the methoxy group protons are expected. | |

| ¹³C NMR | Distinct signals for the carbonyl carbon, the furan ring carbons, and the carbons of the N-(2-methoxyethyl) side chain would be observed. | |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for the bromine atom. |

Potential Biological Activities and Applications in Drug Discovery

While specific biological data for 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide is not available, the known activities of related compounds provide a strong basis for predicting its potential applications.

-

Antibacterial and Antifungal Activity: Furan derivatives are well-documented for their antimicrobial properties.[1][2] The furan-2-carboxamide scaffold has been explored for its efficacy against various bacterial and fungal strains.[8]

-

Anticancer Potential: Numerous furan-containing molecules have been investigated as anticancer agents, acting through various mechanisms such as enzyme inhibition and induction of apoptosis.[2] Carbamothioyl-furan-2-carboxamide derivatives have shown significant activity against human cancer cell lines.[8]

-

Anti-inflammatory Properties: The furan ring is present in molecules that inhibit COX enzymes, suggesting a potential role in reducing inflammation.[2]

-

Anti-biofilm Activity: Furan-2-carboxamides have been investigated as inhibitors of biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa, suggesting a potential role in combating antibiotic resistance.[9]

The specific combination of the 5-bromo and N-(2-methoxyethyl) substituents would likely modulate the potency and selectivity of these activities. Further research, including in vitro and in vivo studies, would be necessary to fully elucidate the pharmacological profile of this compound.

Conclusion

5-bromo-N-(2-methoxyethyl)furan-2-carboxamide represents a promising, albeit currently under-documented, molecule within the pharmacologically significant class of furan-2-carboxamides. Based on established synthetic methodologies, its preparation is straightforward and can be achieved through standard amide coupling techniques. The presence of the furan core, the carboxamide linker, the 5-bromo substituent, and the N-(2-methoxyethyl) side chain collectively suggest a high potential for diverse biological activities. This technical guide provides a solid foundation for researchers and drug development professionals interested in synthesizing and exploring the therapeutic potential of this and related novel furan derivatives.

References

-

PrepChem.com. Synthesis of 5-bromo-2,3-dihydro-2-methylbenzo[b]furan. Available from: [Link]

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

ResearchGate. Preparation of furan-2-carboxamide derivatives a(1–7) and... Available from: [Link]

-

ResearchGate. Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Available from: [Link]

-

PMC. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Available from: [Link]

-

Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

-

ResearchGate. Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Available from: [Link]

-

MDPI. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Available from: [Link]

-

ResearchGate. The synthetic pathway for the preparation of N-substituted... Available from: [Link]

-

PMC. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Available from: [Link]

-

MDPI. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Available from: [Link]

-

SpectraBase. 5-Bromo-furan-2-carboxylic acid [1-(naphthalen-2-ylcarbamoyl)-2-phenyl-vinyl]-amide. Available from: [Link]

-

Organic Chemistry Portal. Furan synthesis. Available from: [Link]

-

Furan: A Promising Scaffold for Biological Activity. Available from: [Link]

-

Sci-Hub. The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time. Available from: [Link]

-

PubMed. The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time. Available from: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]

-

PMC. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. Available from: [Link]

-

MDPI. Relative Reactivities of Activated Carboxylic Acids in Amide-Forming Reactions Employed for the Synthesis of Tetraphenylporphyrin Libraries. Available from: [Link]

-

Pharmacological activity of furan derivatives. Available from: [Link]

-

Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Available from: [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

-

ResearchGate. A Practical Synthesis of 2-Substituted 5-Bromoindoles. Available from: [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. wisdomlib.org [wisdomlib.org]

- 4. growingscience.com [growingscience.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. hepatochem.com [hepatochem.com]

- 8. mdpi.com [mdpi.com]

- 9. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

The Furan-2-Carboxamide Scaffold: A Versatile Core for Modulating Biological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The furan-2-carboxamide core represents a privileged scaffold in medicinal chemistry, consistently appearing in novel compounds with a wide spectrum of biological activities. This guide provides an in-depth technical exploration of furan-2-carboxamide derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By delving into the causality behind experimental designs, presenting detailed protocols, and visualizing key molecular pathways, this document serves as a comprehensive resource for researchers engaged in the discovery and development of new therapeutic agents. We will explore the structure-activity relationships that govern the efficacy of these compounds and provide field-proven insights into their evaluation.

Introduction: The Significance of the Furan-2-Carboxamide Moiety

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom that is a common feature in a multitude of bioactive natural products and synthetic compounds.[1] Its derivatives are of great interest in medicinal chemistry due to their diverse pharmacological activities, including cardiovascular, antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2] When functionalized with a carboxamide group at the second position, the resulting furan-2-carboxamide scaffold offers a unique combination of structural rigidity, hydrogen bonding capabilities, and opportunities for diverse substitutions, making it an ideal starting point for the rational design of targeted therapeutics.

The versatility of this scaffold allows for the fine-tuning of physicochemical properties such as lipophilicity, which can significantly influence a compound's ability to penetrate cell membranes and interact with its biological target.[3][4] This guide will dissect the key biological activities of furan-2-carboxamide derivatives, providing both the foundational knowledge and the practical methodologies required to advance research in this exciting area.

Anticancer Activity: Inducing Apoptosis and Arresting the Cell Cycle

A significant body of research has highlighted the potent anticancer activity of furan-2-carboxamide derivatives against a range of human cancer cell lines.[4][5] These compounds often exert their effects through the induction of apoptosis (programmed cell death) and by arresting the cell cycle, thereby preventing the uncontrolled proliferation of cancer cells.

Mechanism of Action: The p53-Mediated Apoptotic Pathway

A key mechanism by which furan-2-carboxamide derivatives induce apoptosis is through the activation of the tumor suppressor protein p53.[5] In response to cellular stress, such as that induced by a cytotoxic compound, p53 is stabilized and activated, leading to the transcription of pro-apoptotic genes. One critical target of p53 is the cyclin-dependent kinase inhibitor p21, which plays a crucial role in cell cycle arrest, typically at the G2/M phase.[5][6] This arrest provides the cell with time to repair DNA damage; however, if the damage is too severe, p53 will initiate the apoptotic cascade.

This cascade often involves the intrinsic (mitochondrial) pathway of apoptosis. Activated p53 can upregulate the expression of pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins such as Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), ultimately leading to cell death.[6][7]

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of furan-2-carboxamide derivatives is highly dependent on the nature and position of substituents. Studies have consistently shown that modifications to the amide nitrogen substituent significantly impact activity.

-

Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating groups on a phenyl ring attached to the amide nitrogen has been shown to increase anticancer activity. For instance, a para-methyl-substituted derivative exhibited greater potency compared to unsubstituted or nitro-substituted analogs.[3]

-

Lipophilicity: Increased lipophilicity, often achieved by incorporating aromatic moieties, can enhance the ability of a compound to traverse the cell membrane, leading to higher intracellular concentrations and greater efficacy.[3]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative furan-2-carboxamide derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound A | MCF-7 (Breast) | 5.2 | [5] |

| Compound B | NCI-H460 (Lung) | 2.9 | [5] |

| Compound C | HepG2 (Liver) | 7.8 | [4] |

| Compound D | Huh-7 (Liver) | 9.1 | [4] |

| Compound E | KYSE70 (Esophageal) | 1.5 (as µg/mL) | [8] |

| Compound F | KYSE150 (Esophageal) | 1.3 (as µg/mL) | [8] |

| Thiosemicarbazone 5 | HuTu80 (Duodenum) | 13.36 | [9] |

| Thiosemicarbazone 9 | LNCaP (Prostate) | 7.69 | [9] |

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions between studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

Materials:

-

96-well plates

-

Cancer cell lines of interest (e.g., MCF-7, HepG2)

-

Complete culture medium (specific to the cell line)

-

Furan-2-carboxamide derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the furan-2-carboxamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.[4]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4] Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Causality Behind Experimental Choices:

-

Choice of Cell Lines: The selection of a panel of cell lines from different tissue origins (e.g., breast, liver, lung) provides a broader understanding of the compound's spectrum of activity.[4] The rationale for choosing specific lines may also be based on the expression of particular oncogenes or tumor suppressor genes.

-

Incubation Time: A 48-hour incubation period is often chosen as it allows for sufficient time for the compound to exert its effect and for changes in cell viability to become apparent.[4]

Antimicrobial and Antibiofilm Activity

Furan-2-carboxamide derivatives have emerged as promising agents to combat bacterial infections, not only through direct bactericidal or bacteriostatic effects but also by interfering with bacterial communication systems, a phenomenon known as quorum sensing (QS).

Mechanism of Action: Quorum Sensing Inhibition

Many pathogenic bacteria, such as Pseudomonas aeruginosa, use QS to coordinate the expression of virulence factors and the formation of biofilms. Biofilms are communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The LasR protein is a key transcriptional regulator in the P. aeruginosa QS system. Furan-2-carboxamide derivatives have been designed as bioisosteric replacements for the natural furanone QS inhibitors.[1][10] Molecular docking studies suggest that these derivatives can bind to the active site of LasR, preventing its interaction with its natural autoinducer and thereby inhibiting the expression of downstream virulence genes.[1][10] This anti-quorum sensing activity leads to a reduction in the production of virulence factors like pyocyanin and proteases, and a significant inhibition of biofilm formation.[1][10]

Detailed Synthetic Protocol Example

The following protocol describes a common method for synthesizing N-substituted furan-2-carboxamides. [10] Step 1: Activation of Furan-2-carboxylic Acid

-

Dissolve furan-2-carboxylic acid (1 equivalent) and a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.5 equivalents) in a suitable solvent like tetrahydrofuran (THF).

-

Heat the mixture at 45°C for 2 hours to form the activated acylimidazolide intermediate.

Step 2: Coupling with Amine

-

To the solution containing the activated intermediate, add the desired amine (1.1 equivalents).

-

Continue heating the reaction mixture at 45°C for 18-20 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the pure furan-2-carboxamide derivative.

Alternative Activation Method: Furan-2-carboxylic acid can also be converted to furan-2-carbonyl chloride using thionyl chloride (SOCl₂) in a solvent like benzene, followed by reaction with the amine. [4]

Conclusion and Future Directions

The furan-2-carboxamide scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in oncology, infectious diseases, and inflammatory disorders. The structure-activity relationships highlighted herein underscore the importance of rational design in optimizing the biological activity of these compounds.

Future research should focus on:

-

Elucidating Detailed Mechanisms: Further investigation into the specific molecular targets and signaling pathways affected by these derivatives will enable more precise drug design.

-

Expanding the Chemical Space: The synthesis and evaluation of novel derivatives with diverse substitution patterns will likely lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

-

In Vivo Studies: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to assess their efficacy and safety in a more complex biological system.

By leveraging the insights and methodologies presented in this guide, researchers are well-equipped to contribute to the advancement of furan-2-carboxamide-based therapeutics.

References

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PubMed Central. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). MDPI. [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PubMed Central. [Link]

-

Pharmacological activity of furan derivatives. (2023). WJPR. [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. [Link]

-

Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025). PubMed. [Link]

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. [Link]

-

Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. (2023). ResearchGate. [Link]

-

The role of p53-p21 in the control of cell proliferation and differentiation. (2000). Nature Reviews Molecular Cell Biology. [Link]

-

The p53-caspase-2 axis in the cell cycle and DNA damage response. (2021). PubMed Central. [Link]

-

The p53-caspase-2 axis in the cell cycle and DNA damage response. (2021). PubMed Central. [Link]

-

Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives. (2012). PubMed. [Link]

-

Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). PubMed Central. [Link]

-

The Role of Caspase-2 in Regulating Cell Fate. (2020). MDPI. [Link]

-

The Role of Caspase-2 in Regulating Cell Fate. (2020). MDPI. [Link]

Sources

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acu.edu.in [acu.edu.in]

- 4. mdpi.com [mdpi.com]

- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Caspase-2 in Regulating Cell Fate | MDPI [mdpi.com]

- 7. The p53-caspase-2 axis in the cell cycle and DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide and its Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive review of the synthesis, chemical properties, and potential therapeutic applications of furan-2-carboxamide derivatives, with a specific focus on the novel compound 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide. While direct literature on this specific molecule is nascent, this guide synthesizes data from closely related analogues to provide a robust framework for its investigation. We will explore established synthetic routes, delve into the mechanistic basis for the observed biological effects of related compounds, and provide detailed experimental protocols to empower researchers in the exploration of this promising chemical space.

Introduction: The Furan-2-Carboxamide Core in Drug Discovery

The furan ring is a versatile heterocyclic motif that is a key component in numerous pharmaceuticals and biologically active compounds. When functionalized as a carboxamide, the resulting scaffold offers a unique combination of structural rigidity and hydrogen bonding capabilities, making it an attractive candidate for targeted drug design. Carboxamide derivatives, in general, are a cornerstone of modern pharmacology, with the amide bond's ability to form strong interactions with biological receptors enhancing binding affinity and efficacy.[1]

The incorporation of a furan ring into a carboxamide structure has been shown to confer a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The 5-bromo substitution on the furan ring is a common strategy in medicinal chemistry to modulate the electronic properties of the molecule and potentially enhance its interaction with target proteins.

This guide will focus on the synthesis and potential of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide, a compound that combines the established furan-2-carboxamide core with a flexible and polar N-substituent, offering intriguing possibilities for novel therapeutic applications.

Synthetic Strategies for Furan-2-Carboxamides

The synthesis of furan-2-carboxamides typically proceeds through the coupling of a furan-2-carboxylic acid derivative with a primary or secondary amine. The following section outlines a general, yet robust, methodology applicable to the synthesis of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide.

General Synthesis Pathway

The most common and efficient method for the synthesis of furan-2-carboxamides involves the activation of the carboxylic acid group of 5-bromofuroic acid, followed by nucleophilic acyl substitution by the desired amine, in this case, 2-methoxyethylamine.

Caption: General synthetic pathway for 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related furan-2-carboxamides.[6][7]

Materials:

-

5-Bromofuroic acid

-

1,1'-Carbonyldiimidazole (CDI) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt))

-

2-Methoxyethylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Activation of 5-Bromofuroic Acid:

-

To a solution of 5-bromofuroic acid (1.0 eq) in anhydrous THF, add CDI (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 2-3 hours at room temperature, or until the evolution of CO2 ceases. The formation of the acyl imidazole intermediate can be monitored by thin-layer chromatography (TLC).

-

-

Amide Bond Formation:

-

To the solution containing the activated intermediate, add 2-methoxyethylamine (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

Remove the THF under reduced pressure.

-

Dissolve the residue in EtOAc and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide.

-

Characterization:

The final product should be characterized by standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O stretch).

-

Melting Point Analysis: To assess purity.

Physicochemical Properties and Structural Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (calculated) |

| 5-bromo-N-(2-ethylphenyl)furan-2-carboxamide[8] | C₁₃H₁₂BrNO₂ | 294.15 | 3.86 |

| 5-bromo-N-cycloheptyl-N-methylfuran-2-carboxamide[9] | C₁₃H₁₈BrNO₂ | 300.19 | 4.20 |

| 5-Bromo-N-(pyridin-2-yl)furan-2-carboxamide[10] | C₁₀H₇BrN₂O₂ | 267.08 | - |

| 5-Bromo-N-(2-isopropylphenyl)furan-2-carboxamide[11] | C₁₄H₁₄BrNO₂ | 308.17 | - |

| 5-bromo-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide[12] | C₁₂H₁₁BrN₂O₄S | 359.20 | 4.10 |

Potential Biological Activities and Therapeutic Applications

The furan-2-carboxamide scaffold has been extensively investigated for its therapeutic potential. The following sections highlight key areas where 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide and its derivatives could exhibit significant biological activity.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of furan and carboxamide-containing compounds.[1] These molecules can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The structural features of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide, particularly the presence of the furan ring and the amide linkage, suggest its potential as a scaffold for the development of novel anticancer agents.[1]

Antimicrobial and Antibiofilm Activity

Furan-2-carboxamide derivatives have shown promising activity against a range of microbial pathogens.[2] A notable study reported a series of furan-2-carboxamides with significant antibiofilm activity against Pseudomonas aeruginosa.[6] The mechanism of action is believed to involve the inhibition of quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[6] The structural similarity of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide to these active compounds suggests its potential as a novel antimicrobial agent.

Caption: Proposed mechanism of antibiofilm activity via quorum sensing inhibition.

Future Directions and Conclusion

While 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide remains a relatively unexplored molecule, the wealth of data on its structural analogs provides a strong foundation for its future investigation. The synthetic protocols outlined in this guide are well-established and can be readily adapted for the preparation of this and other novel furan-2-carboxamide derivatives.

Future research should focus on:

-

Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide.

-

Biological Screening: A comprehensive evaluation of its biological activity, with a focus on anticancer and antimicrobial assays.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of related compounds to elucidate the key structural features required for optimal activity.

References

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). PMC. [Link]

-

5-Bromofuran-2-carbaldehyde | C5H3BrO2. (n.d.). PubChem. [Link]

-

1258288 Essentra. (n.d.). Mouser Electronics. [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. [Link]

-

Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. (n.d.). ResearchGate. [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.).

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (n.d.). NIH. [Link]

-

Synthesis, spectroscopic properties and biological activity of new mono organotin(IV) complexes with 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone. (n.d.). ResearchGate. [Link]

-

Furamide | C5H5NO2. (n.d.). PubChem. [Link]

-

Synthesis and biological activities of dithiocarbamates containing 2(5H)-furanone-piperazine. (n.d.). ResearchGate. [Link]

-

5-bromo-N-cycloheptyl-N-methylfuran-2-carboxamide | C13H18BrNO2. (n.d.). PubChem. [Link]

-

5-bromo-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide. (n.d.). Chemsrc. [Link]

Sources

- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 8. Compound 5-bromo-N-(2-ethylphenyl)furan-2-carboxamide - Chemdiv [chemdiv.com]

- 9. 5-bromo-N-cycloheptyl-N-methylfuran-2-carboxamide | C13H18BrNO2 | CID 60357482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 202118-14-7|5-Bromo-N-(pyridin-2-yl)furan-2-carboxamide|BLD Pharm [bldpharm.com]

- 11. 314055-67-9|5-Bromo-N-(2-isopropylphenyl)furan-2-carboxamide|BLD Pharm [bldpharm.com]

- 12. CAS#:314055-73-7 | 5-bromo-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide | Chemsrc [chemsrc.com]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Furan Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Furan Scaffold as a Cornerstone of Modern Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle featuring a single oxygen atom, represents what medicinal chemists refer to as a "privileged scaffold."[1] This designation is reserved for molecular frameworks that demonstrate the ability to bind to multiple, diverse biological targets, thereby serving as a fertile starting point for drug discovery. Furan derivatives are ubiquitous in nature and form the core of numerous FDA-approved pharmaceuticals, underscoring their profound therapeutic relevance.[1][2]

The utility of the furan moiety stems from its unique electronic characteristics and its capacity to act as a versatile bioisostere for other aromatic systems like phenyl or thiophene rings.[1][3] This bioisosteric relationship allows chemists to modulate a compound's steric and electronic profile, which can lead to enhanced metabolic stability, improved drug-receptor interactions, and more favorable bioavailability.[3] Furan-containing compounds exhibit a vast spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties, making them indispensable tools in the development of novel therapeutics.[3][4][5]

This guide provides an in-depth exploration of the discovery and synthesis of novel furan derivatives. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, offering field-proven insights into both foundational and contemporary synthetic strategies.

Section 1: Foundational Synthetic Methodologies: Building the Furan Core

The construction of the furan ring is achievable through several robust and time-tested synthetic routes. These classical methods remain highly relevant for their reliability and scalability.

The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is arguably the most fundamental and widely employed method for preparing substituted furans.[1][2] Its enduring popularity is a testament to its simplicity and the ready availability of the requisite starting materials.

Causality and Strategic Choice: Researchers opt for the Paal-Knorr synthesis when a 1,4-dicarbonyl compound is readily accessible or can be synthesized efficiently. The reaction is robust and generally high-yielding, making it suitable for both small-scale library synthesis and larger-scale production.

Mechanism of Action: The reaction proceeds via an acid-catalyzed intramolecular cyclization.[6] First, one of the carbonyl groups is protonated by the acid catalyst, which increases its electrophilicity. This is followed by a nucleophilic attack from the enol form of the second carbonyl group, forming a five-membered cyclic hemiacetal intermediate. A subsequent dehydration step, driven by the formation of the stable aromatic ring, yields the final furan product.[1][6]

Caption: The mechanistic pathway of the Paal-Knorr furan synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethylfuran

This protocol provides a self-validating system for a classic Paal-Knorr reaction.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11.4 g (0.1 mol) of 2,5-hexanedione in 100 mL of anhydrous toluene.

-

Catalyst Addition: To the stirred solution, add 0.5 g (2.9 mmol) of p-toluenesulfonic acid monohydrate. Scientist's Note: While strong mineral acids like H₂SO₄ can be used, p-TsOH is often preferred as it is a solid, easier to handle, and typically results in cleaner reactions with fewer charring byproducts.

-

Reaction Execution: Heat the mixture to reflux (approximately 110-112 °C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting dione.

-

Work-up and Isolation: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), 50 mL of water, and finally 50 mL of brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation to yield 2,5-dimethylfuran as a colorless liquid.

The Feist-Bénary Furan Synthesis

The Feist-Bénary synthesis offers a complementary approach, particularly for accessing furans with specific substitution patterns that may not be readily available from 1,4-dicarbonyls.[7]

Causality and Strategic Choice: This method is chosen when the desired substitution pattern can be derived from the condensation of an α-halo ketone and a β-dicarbonyl compound.[8][9] It is a powerful tool for building complexity as it brings together two different fragments.

Mechanism of Action: The reaction is base-catalyzed, typically using a mild base like pyridine or triethylamine.[9] The base first deprotonates the acidic α-proton of the β-dicarbonyl compound, generating a nucleophilic enolate. This enolate then attacks the α-halo ketone via an SN2 displacement of the halide. The resulting intermediate undergoes a final base-catalyzed cyclization and dehydration to furnish the substituted furan.[10]

Section 2: Modern Synthetic Strategies and Workflow Integration

While classical methods provide a solid foundation, modern organic synthesis has introduced a host of advanced techniques that offer greater efficiency, milder reaction conditions, and access to novel chemical space.

Caption: A typical workflow for furan-based drug discovery.

Metal-Catalyzed Methodologies

Transition metal catalysis has revolutionized furan synthesis and functionalization.[11][12]

-